Phenoxodiol

Catalog No.
S548206
CAS No.
81267-65-4
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxodiol

CAS Number

81267-65-4

Product Name

Phenoxodiol

IUPAC Name

3-(4-hydroxyphenyl)-2H-chromen-7-ol

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2

InChI Key

ZZUBHVMHNVYXRR-UHFFFAOYSA-N

SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

NV-06; NV06; NV 06; Dehydroequol; Idronoxil; Phenoxodiol; Haginin E.

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

Description

The exact mass of the compound Idronoxil is 240.07864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Subheading: Potential Therapeutic Effects

Studies suggest Idronoxil may have potential benefits in treating certain cancers. The proposed mechanism of action involves interfering with the process of angiogenesis, which is the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, and Idronoxil may help hinder this process [].

Subheading: Current Stage of Research

It's important to note that Idronoxil is still under investigation. Early-phase clinical trials have been conducted to assess its safety and efficacy in humans []. More research is needed to determine its long-term effects and potential place in cancer treatment regimens [].

Phenoxodiol, also known as Idronoxil, is a synthetic analogue of the plant isoflavone genistein. It is classified as an isoflavene anti-tumor agent, demonstrating significant anticancer properties. Phenoxodiol has garnered attention for its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple mechanisms, including the disruption of FLICE-inhibitory protein expression and modulation of the Akt signaling pathway .

Idronoxil's anticancer effects involve multiple mechanisms [, ]:

  • Cell cycle arrest: Idronoxil induces cell cycle arrest in the G1/S phase, hindering cancer cell division [].
  • Apoptosis induction: It activates the mitochondrial caspase system and inhibits XIAP, promoting programmed cell death in cancer cells [, ].
  • DNA damage: Idronoxil inhibits DNA topoisomerase II, an enzyme essential for DNA replication, leading to DNA damage and cell death [].
  • Immune system stimulation: Studies suggest idronoxil might stimulate the immune system to combat cancer cells [].
  • Toxicity: Limited data exists on the specific toxicity of idronoxil in humans. Early clinical trials were discontinued due to low bioavailability, not necessarily due to safety concerns [].
  • Flammability: No data available on flammability.
  • Reactivity: Information on reactivity is currently limited.

Phenoxodiol's primary chemical structure can be described by the molecular formula C15H12O3C_{15}H_{12}O_{3}. It undergoes several reactions that are crucial for its biological activity:

  • Inhibition of Apoptosis Regulators: Phenoxodiol inhibits the expression of c-FLIP, a protein that prevents apoptosis, thus promoting cell death in cancer cells .
  • Caspase Activation: It activates caspases, which are essential for the apoptotic process, leading to the degradation of X-linked inhibitor of apoptosis protein .
  • Cell Cycle Arrest: Phenoxodiol induces cell cycle arrest at the G1 phase by upregulating cyclin-dependent kinase inhibitors such as p21, which inhibits cyclin-dependent kinases .

Phenoxodiol exhibits a wide range of biological activities:

  • Anticancer Effects: It has shown efficacy against various cancer types, including prostate, renal, and colorectal cancers. In vitro studies demonstrate that it can significantly reduce cell viability and induce apoptosis in these cancer cell lines .
  • Synergistic Effects: When combined with other chemotherapeutic agents like cisplatin and carboplatin, phenoxodiol enhances their effectiveness, suggesting a potential role in combination therapy .
  • Immunomodulatory Properties: It has been noted to modulate immune responses, further contributing to its anticancer effects .

The synthesis of phenoxodiol can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to produce phenoxodiol from simpler organic compounds.
  • Biocatalysis: Recent studies have explored the conjugation of phenoxodiol with polysaccharides like dextran using immobilized laccase as a biocatalyst. This method enhances stability and biological activity .
  • Modification of Existing Compounds: Phenoxodiol can be synthesized by modifying naturally occurring isoflavones to improve their anticancer efficacy.

Phenoxodiol's applications are primarily focused on oncology:

  • Cancer Treatment: It is being researched as a potential therapeutic agent for various malignancies due to its ability to induce apoptosis and inhibit tumor growth.
  • Combination Therapy: Its synergistic effects with other chemotherapeutic agents make it a candidate for combination therapies in cancer treatment protocols.

Studies have indicated that phenoxodiol interacts with several cellular pathways:

  • Caspase Pathway: By activating caspases and inhibiting anti-apoptotic proteins like c-FLIP and XIAP, phenoxodiol promotes apoptosis in resistant cancer cells .
  • Akt Pathway Modulation: Phenoxodiol has been shown to dephosphorylate Akt, a key regulator in cell survival signaling, thereby enhancing apoptotic processes in cancer cells .
  • Plasma Membrane Electron Transport Inhibition: It disrupts electron transport pathways in tumor cells, contributing to its antiproliferative effects .

Phenoxodiol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityMechanism of ActionUnique Features
GenisteinIsoflavoneInhibits tyrosine kinases; induces apoptosisNaturally occurring; broader phytoestrogenic effects
DaidzeinIsoflavoneSimilar apoptotic pathwaysLess potent than phenoxodiol
CurcuminPolyphenolic compoundAntioxidant; anti-inflammatoryStronger anti-inflammatory properties
ResveratrolStilbeneAntioxidant; modulates sirtuinsKnown for cardiovascular benefits

Phenoxodiol's uniqueness lies in its enhanced efficacy as an anticancer agent compared to its natural counterparts like genistein and daidzein, particularly in terms of inducing apoptosis and overcoming drug resistance in cancer cells.

Phenoxodiol represents a significant advancement in isoflavone chemistry, with its development stemming from systematic modifications to the naturally occurring compound genistein. This section examines the comprehensive synthesis pathways, structural modifications, and quality control standards employed in phenoxodiol production.

Chemical Synthesis Pathways

The synthesis of phenoxodiol involves multiple sophisticated methodologies, each offering distinct advantages for different applications and derivative formations.

Primary Synthesis Routes

Laccase-Mediated Enzymatic Conjugation
The most extensively documented synthesis approach utilizes immobilized laccase as a biocatalyst for conjugating phenoxodiol to polysaccharide carriers [1] [2]. This enzymatic method involves dissolving dextran (250 mg, Leuconostoc species, molecular weight approximately 6000) in MilliQ water (1.5 mL), followed by addition of phenoxodiol (7.5 mg dissolved in 0.5 mL dimethyl sulfoxide). The reaction mixture undergoes stirring for 45 minutes at room temperature to achieve stable solution formation. Subsequently, immobilized laccase (75 mg, 0.0345 units of activity) is introduced, and the mixture is maintained at 40°C for 24 hours under continuous agitation [1].

The laccase enzyme mechanism operates through monoelectronic oxidation of phenolic hydroxyl groups on phenoxodiol, generating reactive radical intermediates that subsequently react with dextran to form polymer conjugates [1]. This process yields a functionalization degree of 3.25 mg phenoxodiol per gram of conjugate, as determined by proton nuclear magnetic resonance spectroscopy analysis [1].

Morpholino Intermediate Pathway
Advanced synthetic methodologies employ 2-morpholinoisoflav-3-enes as flexible intermediates in phenoxodiol synthesis [3]. This route utilizes condensation reactions between phenylacetaldehydes, salicylaldehydes, and morpholine to generate versatile precursor compounds. The methodology enables direct synthesis of phenoxodiol and related isoflavene analogs including 7,4'-dihydroxyisoflav-3-ene (phenoxodiol) and 7,4'-dihydroxyisoflav-2-ene (isophenoxodiol) [3].

Glycosyltransferase-Mediated Biosynthesis
Recent developments in biotechnology have enabled enzymatic glycosylation of phenoxodiol using recombinant glycosyltransferases [4]. The process utilizes MeUGT1, a glycosyltransferase from Micromonospora echinospora ATCC 27932, expressed as a histidine-tagged protein in Escherichia coli BL21(DE3) [4]. The enzymatic reaction occurs under physiological conditions with phenoxodiol dissolved in methanol at 50 millimolar concentration, diluted in reaction buffer containing 50 millimolar phosphate buffer, 10 millimolar magnesium chloride, and 1 mg/mL bovine serum albumin to achieve a final concentration of 1 millimolar [4].

Manufacturing Process Development

Commercial-scale production considerations involve formulation development and manufacturing process optimization. Current contracted work focuses on developing robust formulation methodologies to ensure consistent product quality and stability [5] [6]. The manufacturing process requires stringent control of reaction parameters including temperature, pH, solvent composition, and reaction time to achieve reproducible yields and purity specifications.

Structural Modifications from Genistein

The transformation of genistein to phenoxodiol represents a paradigm shift in isoflavone chemistry, involving systematic structural alterations that enhance biological activity while reducing toxicity profiles.

Fundamental Structural Changes

Isoflavone to Isoflavene Conversion
The primary modification involves converting the isoflavone structure of genistein (5,7,4'-trihydroxyisoflavone) to the isoflavene configuration of phenoxodiol (4',7-dihydroxyisoflav-3-ene) [7] [8]. This transformation fundamentally alters the electronic properties and biological interactions of the molecule. Genistein contains a characteristic flavone nucleus composed of two benzene rings linked through a heterocyclic pyrane ring, with hydroxyl groups at positions 5, 7, and 4' [7].

Phenoxodiol modifies this structure by eliminating the 5-hydroxyl group and introducing a double bond at the 3-position, creating the isoflavene configuration [8] [9]. This structural alteration significantly enhances anticancer activity while reducing estrogenic effects compared to the parent genistein molecule [8].

Hydroxyl Group Repositioning
The hydroxyl group pattern represents a critical modification distinguishing phenoxodiol from genistein. While genistein possesses three hydroxyl groups at positions 5, 7, and 4', phenoxodiol retains only two hydroxyl groups at positions 7 and 4' [8] [10]. This reduction in hydroxyl functionality influences solubility characteristics, metabolic stability, and binding interactions with biological targets.

The selective retention of 7 and 4' hydroxyl groups provides optimal binding affinity for target proteins while minimizing off-target interactions associated with the additional 5-hydroxyl group present in genistein [8]. This modification contributes to phenoxodiol's enhanced selectivity profile and reduced toxicity to normal cellular systems.

Mechanistic Implications

Enhanced Bioactivity Profile
Structural modifications from genistein to phenoxodiol result in 5-20 fold improvements in anticancer activity against various human cancer cell lines [8] [9]. The isoflavene configuration enhances interaction with cellular targets including DNA topoisomerase II, X-linked inhibitor of apoptosis protein, and plasma membrane electron transport systems [8].

Reduced Estrogenic Activity
Unlike genistein, which exhibits significant estrogenic activity due to structural similarity with 17β-estradiol, phenoxodiol demonstrates minimal estrogenic effects [8]. This reduction in estrogenic activity eliminates potential hormonal side effects while maintaining potent anticancer properties, making phenoxodiol suitable for treatment of hormone-sensitive cancers.

Quality Control and Analytical Standards

Comprehensive analytical characterization ensures consistent product quality and regulatory compliance for phenoxodiol manufacturing and research applications.

Spectroscopic Analysis Methods

High-Performance Liquid Chromatography
HPLC analysis represents the gold standard for phenoxodiol purity determination and pharmacokinetic analysis [11]. The analytical method employs an Alltech Alltima C18 column (5 μm, 250 mm × 2.1 mm) maintained at 40°C with gradient elution using mobile phases consisting of 25% acetonitrile/74.95% water/0.05% trifluoroacetic acid (mobile phase A) and 99.95% acetonitrile/0.05% trifluoroacetic acid (mobile phase B) [11].

The gradient program transitions from 75:25 to various ratios over 14 minutes at a flow rate of 0.2 mL/minute, with ultraviolet detection at 335 nanometers [11]. The calibration curve demonstrates linearity in the range of 0.25 to 10 μg/mL with correlation coefficients exceeding 0.994, establishing a lower limit of quantitation of 0.25 μg/mL [11].

Mass Spectrometry Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides definitive structural identification and metabolite characterization [4] [11]. The analytical method utilizes selective reaction monitoring mode with specific mass transitions: 241.2 [M+H]⁺ → 223.2 [M-H₂O+H]⁺ for phenoxodiol identification and 403.4 → 241.2 [M-Glc+H]⁺ for phenoxodiol glycoside analysis [4].

Cross-validation studies demonstrate excellent correlation between HPLC-UV and LC-MS/MS methods, confirming analytical reliability [11]. High-resolution mass spectrometry analysis provides exact mass determination with accuracies within 4 ppm tolerance, enabling precise molecular formula confirmation [4].

Nuclear Magnetic Resonance Characterization

Proton NMR Analysis
¹H NMR spectroscopy serves multiple analytical functions including structure confirmation, purity assessment, and functionalization degree determination [2] [4]. Phenoxodiol exhibits characteristic aromatic proton signals in the δ 6.70-6.80 ppm region, while dextran conjugates display anomeric proton signals at δ 4.65-4.75 ppm [2].

Functionalization degree calculations utilize integration ratios between aromatic protons of phenoxodiol and anomeric protons of dextran according to established mathematical formulations [2]. The method enables quantitative determination of drug loading in conjugate systems with high precision and reproducibility.

Carbon-13 NMR Spectroscopy
¹³C NMR analysis provides definitive carbon skeleton identification and stereochemical confirmation [4]. Phenoxodiol glycosides exhibit 15 aglycone carbon signals and 6 glucose carbon signals, enabling unambiguous structural assignment [4]. Chemical shift analysis confirms attachment positions and anomeric configurations of glycosidic bonds.

Physical Characterization Methods

X-ray Crystallography
Single crystal X-ray diffraction analysis provides ultimate structural confirmation for phenoxodiol complexes [12]. The technique has been successfully applied to characterize phenoxodiol-β-cyclodextrin inclusion complexes, revealing 1:2 stoichiometry with optimal "ship-in-a-bottle" molecular arrangements [12].

Two-Dimensional NMR Techniques
Advanced NMR methodologies including 2D ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) enable detailed analysis of molecular interactions and dynamics [12]. These techniques confirm limited molecular motion within cyclodextrin cavities and provide insights into binding mechanisms and complex stability.

Stability and Purity Standards

Accelerated Stability Testing
Standardized stability protocols employ ultraviolet irradiation at 275 nanometers (10 mW cm⁻²) to simulate long-term storage conditions [2]. Residual antioxidant activity determination using Folin-Ciocalteu reagent methodology provides quantitative stability measurements, with phenoxodiol-dextran conjugates demonstrating nine-fold improved stability compared to free phenoxodiol [2].

Purity Specifications
Commercial phenoxodiol standards require minimum purity levels of 98% as determined by HPLC analysis [13] [14]. Certificate of analysis documentation includes HPLC purity data (≥99.99%), NMR structural consistency confirmation, and molecular weight verification [13].

Analytical Method Validation
Analytical procedures undergo comprehensive validation including linearity assessment, precision determination, accuracy evaluation, and robustness testing [11]. Inter-laboratory comparison studies and reference standard verification ensure analytical consistency across different testing facilities and instrumentation platforms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

240.078644241 g/mol

Monoisotopic Mass

240.078644241 g/mol

Heavy Atom Count

18

Appearance

Off-white to light brown

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

995FT1W541

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Intended for the treatment of various forms of cancer.

Pharmacology

Phenoxodiol inhibits proliferation of many cancer cell lines and induces apoptosis by disrupting FLICE-inhibitory protein, FLIP, expression and by caspase-dependent and -independent degradation of the X-linked inhibitor of apoptosis, XIAP. In addition, phenoxodiol sensitizes drug-resistant tumour cells to anticancer drugs including paclitaxel, carboplatin and gemcitabine.
Idronoxil is a synthetic flavonoid derivative. Idronoxil activates the mitochondrial caspase system, inhibits X-linked inhibitor of apoptosis (XIAP), and disrupts FLICE inhibitory protein (FLIP) expression, resulting in tumor cell apoptosis. This agent also inhibits DNA topoisomerase II by stabilizing the cleavable complex, thereby preventing DNA replication and resulting in tumor cell death.

Mechanism of Action

The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

81267-65-4

Wikipedia

Idronoxil

Dates

Last modified: 08-15-2023
1: Mahoney S, Arfuso F, Millward M, Dharmarajan A. The effects of phenoxodiol on the cell cycle of prostate cancer cell lines. Cancer Cell Int. 2014 Nov 8;14(1):110. doi: 10.1186/s12935-014-0110-z. eCollection 2014. PubMed PMID: 25400509; PubMed Central PMCID: PMC4231195.
2: Li Y, Huang X, Huang Z, Feng J. Phenoxodiol enhances the antitumor activity of gemcitabine in gallbladder cancer through suppressing Akt/mTOR pathway. Cell Biochem Biophys. 2014 Nov;70(2):1337-42. doi: 10.1007/s12013-014-0061-y. PubMed PMID: 24902539.
3: Fotopoulou C, Vergote I, Mainwaring P, Bidzinski M, Vermorken JB, Ghamande SA, Harnett P, Del Prete SA, Green JA, Spaczynski M, Blagden S, Gore M, Ledermann J, Kaye S, Gabra H. Weekly AUC2 carboplatin in acquired platinum-resistant ovarian cancer with or without oral phenoxodiol, a sensitizer of platinum cytotoxicity: the phase III OVATURE multicenter randomized study. Ann Oncol. 2014 Jan;25(1):160-5. doi: 10.1093/annonc/mdt515. Epub 2013 Dec 5. PubMed PMID: 24318743.
4: Yao C, Wu S, Li D, Ding H, Wang Z, Yang Y, Yan S, Gu Z. Co-administration phenoxodiol with doxorubicin synergistically inhibit the activity of sphingosine kinase-1 (SphK1), a potential oncogene of osteosarcoma, to suppress osteosarcoma cell growth both in vivo and in vitro. Mol Oncol. 2012 Aug;6(4):392-404. doi: 10.1016/j.molonc.2012.04.002. Epub 2012 May 5. PubMed PMID: 22583777.
5: Tilley AJ, Zanatta SD, Qin CX, Kim IK, Seok YM, Stewart A, Woodman OL, Williams SJ. 2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of phenoxodiol, isophenoxodiol, equol and analogues: vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition. Bioorg Med Chem. 2012 Apr 1;20(7):2353-61. doi: 10.1016/j.bmc.2012.02.008. Epub 2012 Feb 11. PubMed PMID: 22377671.
6: Mahoney S, Arfuso F, Rogers P, Hisheh S, Brown D, Millward M, Dharmarajan A. Cytotoxic effects of the novel isoflavone, phenoxodiol, on prostate cancer cell lines. J Biosci. 2012 Mar;37(1):73-84. PubMed PMID: 22357205.
7: Wu LY, De Luca T, Watanabe T, Morré DM, Morré DJ. Metabolite modulation of HeLa cell response to ENOX2 inhibitors EGCG and phenoxodiol. Biochim Biophys Acta. 2011 Aug;1810(8):784-9. doi: 10.1016/j.bbagen.2011.04.011. Epub 2011 May 5. PubMed PMID: 21571040.
8: Kelly MG, Mor G, Husband A, O'Malley DM, Baker L, Azodi M, Schwartz PE, Rutherford TJ. Phase II evaluation of phenoxodiol in combination with cisplatin or paclitaxel in women with platinum/taxane-refractory/resistant epithelial ovarian, fallopian tube, or primary peritoneal cancers. Int J Gynecol Cancer. 2011 May;21(4):633-9. doi: 10.1097/IGC.0b013e3182126f05. PubMed PMID: 21412168.
9: Howes JB, de Souza PL, West L, Huang LJ, Howes LG. Pharmacokinetics of phenoxodiol, a novel isoflavone, following intravenous administration to patients with advanced cancer. BMC Clin Pharmacol. 2011 Feb 3;11:1. doi: 10.1186/1472-6904-11-1. PubMed PMID: 21291562; PubMed Central PMCID: PMC3045896.
10: Aguero MF, Venero M, Brown DM, Smulson ME, Espinoza LA. Phenoxodiol inhibits growth of metastatic prostate cancer cells. Prostate. 2010 Aug;70(11):1211-21. doi: 10.1002/pros.21156. PubMed PMID: 20564423.
11: De Luca T, Bosneaga E, Morré DM, Morré DJ. Downstream targets of altered sphingolipid metabolism in response to inhibition of ENOX2 by phenoxodiol. Biofactors. 2008;34(3):253-60. doi: 10.3233/BIO-2009-1079. PubMed PMID: 19734127.
12: Herst PM, Davis JE, Neeson P, Berridge MV, Ritchie DS. The anti-cancer drug, phenoxodiol, kills primary myeloid and lymphoid leukemic blasts and rapidly proliferating T cells. Haematologica. 2009 Jul;94(7):928-34. doi: 10.3324/haematol.2008.003996. Epub 2009 Jun 16. PubMed PMID: 19535345; PubMed Central PMCID: PMC2704303.
13: Silasi DA, Alvero AB, Rutherford TJ, Brown D, Mor G. Phenoxodiol: pharmacology and clinical experience in cancer monotherapy and in combination with chemotherapeutic drugs. Expert Opin Pharmacother. 2009 Apr;10(6):1059-67. doi: 10.1517/14656560902837980 . Review. Erratum in: Expert Opin Pharmacother. 2009 Jun;10(8):1387. PubMed PMID: 19364253.
14: Saif MW, Tytler E, Lansigan F, Brown DM, Husband AJ. Flavonoids, phenoxodiol, and a novel agent, triphendiol, for the treatment of pancreaticobiliary cancers. Expert Opin Investig Drugs. 2009 Apr;18(4):469-79. doi: 10.1517/13543780902762835 . Review. PubMed PMID: 19278301.
15: Georgaki S, Skopeliti M, Tsiatas M, Nicolaou KA, Ioannou K, Husband A, Bamias A, Dimopoulos MA, Constantinou AI, Tsitsilonis OE. Phenoxodiol, an anticancer isoflavene, induces immunomodulatory effects in vitro and in vivo. J Cell Mol Med. 2009 Sep;13(9B):3929-38. doi: 10.1111/j.1582-4934.2009.00695.x. Epub 2009 Feb 11. PubMed PMID: 19220577; PubMed Central PMCID: PMC4516540.
16: McPherson RA, Galettis PT, de Souza PL. Enhancement of the activity of phenoxodiol by cisplatin in prostate cancer cells. Br J Cancer. 2009 Feb 24;100(4):649-55. doi: 10.1038/sj.bjc.6604920. Epub 2009 Feb 10. PubMed PMID: 19209173; PubMed Central PMCID: PMC2653737.
17: Morré DJ, McClain N, Wu LY, Kelly G, Morré DM. Phenoxodiol treatment alters the subsequent response of ENOX2 (tNOX) and growth of hela cells to paclitaxel and cisplatin. Mol Biotechnol. 2009 May;42(1):100-9. doi: 10.1007/s12033-008-9132-x. Epub 2009 Jan 21. PubMed PMID: 19156549.
18: Alvero AB, Kelly M, Rossi P, Leiser A, Brown D, Rutherford T, Mor G. Anti-tumor activity of phenoxodiol: from bench to clinic. Future Oncol. 2008 Aug;4(4):475-82. doi: 10.2217/14796694.4.4.475. Review. PubMed PMID: 18684059.
19: Herst PM, Petersen T, Jerram P, Baty J, Berridge MV. The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Biochem Pharmacol. 2007 Dec 3;74(11):1587-95. Epub 2007 Aug 19. PubMed PMID: 17904534.
20: Klein R, Brown D, Turnley AM. Phenoxodiol protects against Cisplatin induced neurite toxicity in a PC-12 cell model. BMC Neurosci. 2007 Aug 1;8:61. PubMed PMID: 17672914; PubMed Central PMCID: PMC1950519.

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